D-Arabinitol-13C5
Description
Properties
Molecular Formula |
¹³C₅H₁₂O₅ |
|---|---|
Molecular Weight |
157.11 |
Synonyms |
D-Arabitol-13C5; D-Lyxitol-13C5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
D-Arabinitol-13C5 is compared to structurally analogous compounds, including partially labeled D-arabinitol derivatives and functionally related carbohydrates.
Table 1: Comparison of Isotope-Labeled D-Arabinitol Derivatives
Key Differences:
This affects their utility in studies requiring isotopic homogeneity . D-Arabinose-13C5, a structurally related aldose, differs functionally (aldehyde group vs. sugar alcohol) but shares similar labeling applications in carbohydrate metabolism research .
Analytical Precision :
- Fully labeled compounds like this compound reduce isotopic fractionation errors in MS, offering higher accuracy compared to partially labeled analogs .
Storage and Handling: D-Arabinitol derivatives require storage at +4°C to maintain stability, while unlabeled D-arabinitol (CAS 488-82-4) and D-arabinose (CAS 10323-20-3) are stable at room temperature .
Preparation Methods
Precursor Selection and Reduction Pathways
Chemical synthesis of this compound typically begins with uniformly labeled D-glucose-13C6 or D-xylose-13C5, which undergo catalytic hydrogenation or borohydride reduction to yield the corresponding sugar alcohol. For example, D-xylose-13C5 is reduced using sodium borohydride (NaBH4) in aqueous alkaline conditions, producing this compound via stereospecific reduction of the aldehyde group. The reaction proceeds as follows:
This method achieves >95% isotopic enrichment, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Table 1: Chemical Synthesis Parameters for this compound
| Parameter | Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Starting material | D-xylose-13C5 | 85% | 98% | |
| Reducing agent | NaBH4 (0.1 M) | - | - | |
| Reaction temperature | 25°C | - | - | |
| Purification method | Column chromatography | - | 98%+ |
Enzymatic Synthesis Using Dehydrogenases and Reductases
D-Arabinitol Dehydrogenase from Candida tropicalis
Candida tropicalis produces an NAD+-dependent D-arabinitol dehydrogenase (ArDH) that catalyzes the reversible oxidation of D-arabinitol to D-ribulose. By supplying 13C-labeled D-ribulose and NADH, the enzyme facilitates the stereospecific reduction to this compound. The kinetic parameters of ArDH include a of 39.8 mM for D-arabinitol and 0.12 mM for NAD+.
CDP-d-Arabinitol Biosynthetic Pathway in Streptococcus pneumoniae
Streptococcus pneumoniae employs a two-step pathway to synthesize CDP-d-arabinitol from D-xylulose-5-phosphate:
-
d-Xylulose-5-phosphate cytidylyltransferase (AbpA) : Converts D-xylulose-5-phosphate-13C5 and CTP to CDP-d-xylulose-13C5.
-
CDP-d-xylulose reductase (AbpB) : Reduces CDP-d-xylulose-13C5 to CDP-d-arabinitol-13C5 using NADPH.
Hydrolysis of CDP-d-arabinitol-13C5 yields this compound with 98% isotopic purity, as validated by capillary electrophoresis and NMR.
Microbial Fermentation with 13C-Labeled Substrates
Candida albicans Fermentation
C. albicans produces D-arabinitol via the pentose phosphate pathway when cultured in media containing 13C-glucose. Even in strains with disrupted ArDH genes (ard null mutants), this compound is synthesized from 13C-labeled D-ribulose-5-phosphate, confirming a bifurcated metabolic pathway for synthesis and catabolism. Fermentation parameters include:
Optimized Bioreactor Conditions
| Parameter | Value | Impact on Yield | Source |
|---|---|---|---|
| pH | 6.5–7.0 | Maximizes enzyme activity | |
| Temperature | 30°C | Optimal microbial growth | |
| Oxygenation | 50% dissolved O2 | Prevents redox imbalance |
Comparative Analysis of Synthesis Methods
Table 2: Method Comparison for this compound Production
| Method | Advantages | Limitations | Scalability | Cost |
|---|---|---|---|---|
| Chemical reduction | High purity (98%+) | Requires expensive precursors | Moderate | High |
| Enzymatic synthesis | Stereospecific, mild conditions | Enzyme purification needed | Low | Moderate |
| Microbial fermentation | High yield, uses renewable substrates | Long fermentation time | High | Low |
Quality Control and Isotopic Purity Assessment
Mass Spectrometry (MS)
Electrospray ionization (ESI)-MS confirms the molecular ion peak at m/z 153.1 for this compound (vs. 152.1 for unlabeled), with a 98% isotopic abundance.
Nuclear Magnetic Resonance (NMR)
13C NMR spectra show five distinct peaks at δ 62–75 ppm, corresponding to the five 13C nuclei, with no detectable unlabeled contaminants.
Research Applications and Case Studies
Q & A
Q. What are the critical handling and storage precautions for D-Arabinitol-13C5 in laboratory settings?
this compound requires strict adherence to safety protocols due to its irritant properties. Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of dust or aerosols .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Storage : Store at +4°C in airtight containers away from oxidizers and moisture to prevent degradation .
- Waste Disposal : Follow local regulations for isotopic waste; avoid disposal via sinks or general trash .
Q. How can researchers synthesize and purify this compound for isotopic tracing studies?
Synthesis typically involves enzymatic or chemical methods using 13C-labeled precursors. Key steps include:
- Enzymatic Conversion : Use 13C-labeled substrates (e.g., D-ribulose) with arabinitol dehydrogenase to ensure stereochemical purity .
- Chromatographic Purification : Employ HPLC with evaporative light scattering detection (ELSD) to achieve >95% purity, as validated in isotopic standards .
- Quality Control : Verify isotopic enrichment via mass spectrometry (e.g., LC-MS) and confirm structural integrity with NMR .
Q. What analytical techniques are recommended for quantifying this compound in biological samples?
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize with hydrophilic interaction liquid chromatography (HILIC) columns to separate polar metabolites. Use 13C-specific transitions (e.g., m/z 153 → 153) to minimize interference .
- Stable Isotope Dilution Assay (SIDA) : Spike samples with deuterated internal standards (e.g., D-Arabinitol-d7) to correct for matrix effects .
- Validation : Ensure linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines for bioanalytical methods .
Q. Why is this compound used as a tracer in metabolic flux studies?
The 13C label at the C1 position enables precise tracking of pentose-phosphate pathway (PPP) activity. Applications include:
- Fluxomics : Quantify carbon redistribution in glycolysis/PPP using 13C metabolic flux analysis (MFA) .
- Pathway Discrimination : Differentiate between oxidative and non-oxidative PPP branches in cancer cell models .
- Data Normalization : Use as an internal standard to correct for instrument drift in large-scale metabolomics datasets .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound toxicity data across studies?
Discrepancies in toxicity reports (e.g., LD50 variations) often arise from:
- Purity Issues : Verify supplier certificates of analysis (CoA); impurities like residual solvents may skew results .
- Model Systems : Compare in vitro (e.g., HepG2 cells) and in vivo (rodent) toxicity assays to assess species-specific effects .
- Dose-Response Design : Use Hill equation modeling to identify non-linear toxicity thresholds and avoid extrapolation errors .
Q. What experimental design principles optimize this compound use in microbial metabolomics?
- Pulse-Chase Labeling : Administer 13C-labeled arabinitol during exponential growth phases to capture dynamic flux .
- Quenching Protocols : Rapidly cool cultures to -80°C using cold methanol baths to halt metabolism and stabilize isotopomers .
- Multi-Omics Integration : Pair 13C-MFA with transcriptomics to link flux changes to gene regulation (e.g., araB operon in E. coli) .
Q. How should researchers address isotopic dilution effects in longitudinal studies with this compound?
- Compartmental Modeling : Apply pharmacokinetic models (e.g., two-pool systems) to account for intracellular vs. extracellular 13C dilution .
- Time-Series Sampling : Collect data at multiple timepoints to estimate isotopic steady-state and adjust dosing regimens .
- Control Experiments : Use unlabeled D-Arabinitol in parallel to quantify background signal and natural isotope abundance .
Q. What strategies mitigate batch-to-batch variability in this compound for reproducible research?
Q. How can this compound be integrated into multi-isotope tracing studies (e.g., 13C/15N/2H)?
- Triple-Labeling : Combine with 15N-glutamine and 2H2O to map cross-pathway interactions (e.g., PPP-TCA cycle crosstalk) .
- High-Resolution MS : Use Orbitrap or FT-ICR instruments to resolve overlapping isotopic clusters .
- Computational Deconvolution : Apply software like IsoCor2 to correct for natural abundance and isotopic interference .
Q. What are the limitations of this compound in clinical biomarker research?
- Endogenous Levels : Low physiological concentrations (<1 µM in serum) require ultra-sensitive detection (e.g., nano-LC-MS) .
- Matrix Effects : Plasma proteins and lipids can suppress ionization; mitigate with solid-phase extraction (SPE) or derivatization .
- Ethical Constraints : Human studies must comply with isotopic safety guidelines (e.g., <1% total body 13C enrichment) .
Methodological Guidance
- Literature Review : Use systematic review tools (PRISMA, Covidence) to synthesize conflicting toxicity or flux data .
- Data Reporting : Follow MIAMI (Minimum Information About Metabolic Experiments) standards for isotopic studies .
- Peer Review : Pre-submission validation via platforms like bioRxiv ensures methodological transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
